molecular formula C10H16N2O B1590402 4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine CAS No. 85047-14-9

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine

Cat. No. B1590402
CAS RN: 85047-14-9
M. Wt: 184.27 g/mol
InChI Key: CQXADFVORZEARL-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine (DCPMO) is an important synthetic organic compound that has been widely used in the field of biochemistry and physiology. It is a chiral amine with a cyclopropyl group and two deuterium atoms that have been shown to have a wide range of biological activities. DCPMO has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, it has been used to study the structure and function of proteins and enzymes, and to investigate the structure and function of receptors.

Scientific Research Applications

Synthesis and Structural Studies

  • Tetrahydro-1,3-oxazepines, closely related to 1,3-oxazol-2-amines, are synthesized via intramolecular amination of cyclopropylmethyl cation, demonstrating the potential of these compounds in forming complex heterocyclic structures (Skvorcova, Grigorjeva, & Jirgensons, 2015).
  • Research on 5-methylene-1,3-dioxolan-2-ones interacting with amines led to the synthesis of 4-hydroxy-2-oxazolidinones, a class of compounds structurally similar to 1,3-oxazol-2-amines (Б. Чернышева, Алексеевич Боголюбов, & Борисович Семенов, 2013).

Chemical Space and Functionalization

  • The construction of macrocyclic structures such as cyclophanes, utilizing 2-amino-3,3-dichloroacrylonitrile (ADAN) for forming oxazole fragments, indicates the utility of 1,3-oxazol-2-amines in developing spatially complex molecules (Merzhyievskyi et al., 2020).
  • The study of poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups, which showed antimicrobial potential, reveals the biomedical applications of oxazoline derivatives (Waschinski & Tiller, 2005).

Advanced Synthesis Techniques

  • Research on gold-catalysed intermolecular formal [3+2]-dipolar cycloaddition to synthesize complex, fully substituted and functionalised 4-aminooxazoles highlights advanced synthesis techniques applicable to 1,3-oxazol-2-amines (Gillie, Jannapu Reddy, & Davies, 2016).

Heterocyclic Chemistry

  • The development of heterocyclic compounds such as 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one showcases the versatility of oxazole derivatives in synthesizing diverse heterocyclic structures (Amareshwar, Mishra, & Ila, 2011).
  • Studies on the coupling of substituted 2-amino-1,3-oxazoles with chloro-heterocycles, despite the challenges, underscore the potential of these compounds in forming new chemical bonds (Noonan, Dishington, Pink, & Campbell, 2012).

properties

IUPAC Name

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXADFVORZEARL-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509917
Record name N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilmenidine-d4

CAS RN

85047-14-9
Record name N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Reactant of Route 2
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Reactant of Route 3
Reactant of Route 3
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Reactant of Route 4
Reactant of Route 4
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Reactant of Route 5
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Reactant of Route 6
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.